4-Imidazol-1-yl-2-méthoxyaniline

Vue d'ensemble

Description

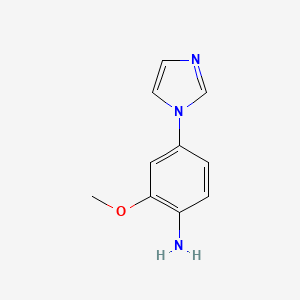

4-(1h-Imidazol-1-yl)-2-methoxyaniline is a compound characterized by the presence of an imidazole ring and a methoxyaniline moiety. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which imparts unique chemical properties to the compound.

Applications De Recherche Scientifique

Chemical Properties and Structure

4-(1H-Imidazol-1-yl)-2-methoxyaniline features an imidazole ring and a methoxyaniline moiety, which contribute to its unique chemical properties. The imidazole structure is known for its reactivity and ability to form coordination complexes, making it a valuable building block in organic synthesis.

Medicinal Chemistry

- Antimicrobial Activity : The compound has been investigated for its potential as an antimicrobial agent. Studies indicate that imidazole derivatives can exhibit selective toxicity against pathogens like Toxoplasma gondii, suggesting possible therapeutic applications in treating infections caused by this parasite.

- Anticancer Properties : Research has shown that certain derivatives of imidazole, including 4-(1H-Imidazol-1-yl)-2-methoxyaniline, may possess anticancer activity. The mechanism involves the inhibition of specific cellular pathways critical for cancer cell proliferation .

Biological Research

- Enzyme Inhibition : This compound has been explored as a potential enzyme inhibitor in biochemical assays. Its ability to modulate enzyme activity opens avenues for developing new therapeutic agents targeting various diseases .

- Cellular Mechanisms : Studies suggest that 4-(1H-Imidazol-1-yl)-2-methoxyaniline may influence cellular functions by altering signaling pathways and gene expression, which could have implications in disease treatment strategies.

Material Science

- Polymer Development : The unique properties of the imidazole ring allow the compound to be utilized in synthesizing advanced materials, including polymers and catalysts. Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of various imidazole derivatives, including 4-(1H-Imidazol-1-yl)-2-methoxyaniline, demonstrated significant activity against Aspergillus fumigatus, a common pathogen associated with pulmonary infections. The results indicated that compounds with an imidazole moiety could effectively inhibit fungal growth, suggesting their potential use in antifungal therapies .

Case Study 2: Anticancer Activity

Another research project focused on synthesizing novel imidazole derivatives for anticancer applications highlighted the effectiveness of 4-(1H-Imidazol-1-yl)-2-methoxyaniline in inhibiting cancer cell lines in vitro. The study revealed that this compound induced apoptosis in cancer cells through the activation of specific apoptotic pathways, showcasing its promise as a lead compound for developing new anticancer drugs .

Mécanisme D'action

Target of Action

4-Imidazol-1-yl-2-methoxyaniline, an imidazole derivative, has been found to have a wide range of biological activities. Imidazole derivatives have been reported to exhibit excellent selectivity activity against Toxoplasma gondii versus host cells . This suggests that the primary targets of 4-Imidazol-1-yl-2-methoxyaniline could be the cellular components of T. gondii.

Mode of Action

Imidazole derivatives are known to interact with their targets and cause changes that restrict the growth ofT. gondii

Biochemical Pathways

Given its potential activity againstT. gondii, it may interfere with the life cycle of this parasite, affecting its ability to infect host cells and reproduce .

Pharmacokinetics

Imidazole compounds are generally known for their good tissue penetration and permeability , which could influence the bioavailability of 4-Imidazol-1-yl-2-methoxyaniline.

Result of Action

The result of the action of 4-Imidazol-1-yl-2-methoxyaniline is likely the inhibition of the growth of T. gondii, as suggested by studies on imidazole derivatives . This could lead to a decrease in the severity of toxoplasmosis in infected individuals.

Action Environment

The action, efficacy, and stability of 4-Imidazol-1-yl-2-methoxyaniline could be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances could potentially interact with 4-Imidazol-1-yl-2-methoxyaniline, affecting its action.

Analyse Biochimique

Cellular Effects

It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of varying dosages of 4-Imidazol-1-yl-2-methoxyaniline in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently limited .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the oxidative condensation of ketones and amidines under basic conditions to produce tri-substituted imidazoles .

Industrial Production Methods: Industrial production of 4-(1h-Imidazol-1-yl)-2-methoxyaniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(1h-Imidazol-1-yl)-2-methoxyaniline undergoes various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

Reduction: Reduction reactions can target the nitro or carbonyl groups if present in the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Halogenating agents or nucleophiles like amines and thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.

Comparaison Avec Des Composés Similaires

4-(2-Methylimidazol-1-yl)aniline: Similar structure but with a methyl group instead of a methoxy group.

4-(1H-Imidazol-1-yl)phenol: Contains a phenol group instead of a methoxyaniline group.

Uniqueness: 4-(1h-Imidazol-1-yl)-2-methoxyaniline is unique due to the presence of both the imidazole ring and the methoxyaniline moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Activité Biologique

4-(1H-Imidazol-1-yl)-2-methoxyaniline is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of 4-(1H-Imidazol-1-yl)-2-methoxyaniline can be described as follows:

- Molecular Formula : C10H12N4O

- Structural Features : The compound contains an imidazole ring, which is known for its diverse biological properties, and a methoxy group that may influence its solubility and reactivity.

Anticancer Activity

Research indicates that 4-(1H-Imidazol-1-yl)-2-methoxyaniline exhibits anticancer properties through various mechanisms:

- Mechanism of Action : The compound may inhibit cell proliferation by modulating signaling pathways involved in cancer cell growth. Specifically, it has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Case Study: Antitumor Efficacy

A recent study evaluated the efficacy of 4-(1H-Imidazol-1-yl)-2-methoxyaniline against breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 μM, indicating strong cytotoxic effects.

| Compound Name | Cancer Type | Mechanism of Action | IC50 (μM) |

|---|---|---|---|

| 4-(1H-Imidazol-1-yl)-2-methoxyaniline | Breast Cancer | Modulation of signaling pathways | TBD |

| Compound A | Glioblastoma | Inhibition of glycolysis | 5.0 |

| Compound B | Lung Cancer | Induction of apoptosis | 7.5 |

Antimicrobial Activity

Preliminary studies suggest that 4-(1H-Imidazol-1-yl)-2-methoxyaniline possesses significant antimicrobial properties . It has been tested against various pathogens, demonstrating effectiveness in disrupting bacterial cell membranes.

Study: Antimicrobial Potential

In vitro testing against Staphylococcus aureus and Escherichia coli showed the compound exhibited a Minimum Inhibitory Concentration (MIC) of 15 μg/mL against both strains, suggesting promising antibacterial activity .

The biological activity of 4-(1H-Imidazol-1-yl)-2-methoxyaniline can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound is known to inhibit enzymes involved in metabolic pathways, thereby affecting cellular processes.

- Signaling Pathways Modulation : It may interfere with signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer effects .

ADMET Properties

Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles is crucial for evaluating the drug-likeness of this compound. Preliminary computational studies indicate favorable ADMET characteristics, which may enhance its therapeutic potential.

Propriétés

IUPAC Name |

4-imidazol-1-yl-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-14-10-6-8(2-3-9(10)11)13-5-4-12-7-13/h2-7H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDRYBXYOJFDWLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2C=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021426-47-0 | |

| Record name | 4-(1H-imidazol-1-yl)-2-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.